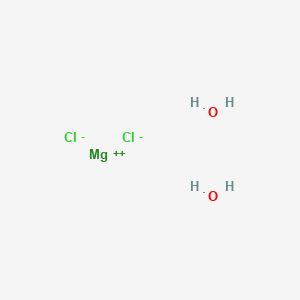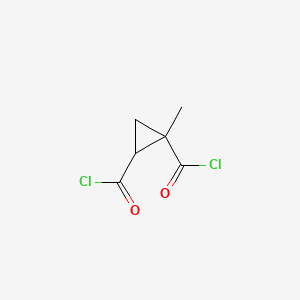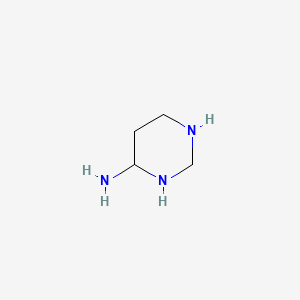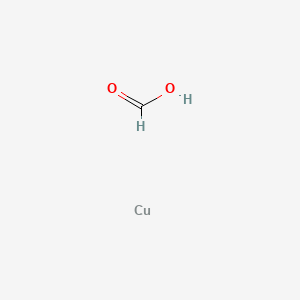
Magnesium dichloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium dichloride dihydrate is a hydrate that is the dihydrate form of magnesium dichloride. It is a hydrate, an inorganic chloride and a magnesium halide. It contains a magnesium dichloride.
科学的研究の応用
X-ray Charge-Density Studies
Magnesium dichloride dihydrate has been used in high-resolution structural studies using synchrotron radiation and X-ray image intensifiers. This has allowed for the production of high-quality electron difference density maps, contributing to our understanding of crystalline structures (Graafsma, Svensson, & Kvick, 1997).
Solar Energy Storage
Research has explored the use of salt hydrate phase change materials, like magnesium chloride hydrates, for solar energy applications. The study of the structural, electronic, and thermodynamic properties of various hydrated phases of magnesium dichloride is crucial for improving thermal energy storage efficiency (Weck & Kim, 2014).
Synthesis of Magnesium Oxide Particles
This compound serves as a precursor in the synthesis of magnesium oxide particles. These particles, created through calcination, exhibit unique morphologies like stacks of plates, which have potential applications in various fields (Sharma & Jeevanandam, 2011).
Thermal Decomposition Studies
The kinetics and mechanism of the thermal decomposition of magnesium chloride dihydrate have been examined. Understanding these processes is essential for applications that involve high-temperature environments and chemical transformations (Galwey & Laverty, 1989).
Catalysis in Polymerization
This compound is used in the preparation of catalysts for polymerization processes. Its transformation into anhydrous magnesium chloride and subsequent use in titanium catalyst systems has significant implications for industrial polymer manufacturing (Gupta, Satish, & Bhardwaj, 1993).
Nanoparticle Fabrication
The compound is instrumental in the fabrication of magnesium nanoparticles, which have applications in hydrogen storage. The size and oxidation state of these nanoparticles can be controlled through specific preparation methods (De Jongh et al., 2007).
Biomedical Applications
Studies have explored the use of magnesium alloys and composites in orthopedic implants, with this compound playing a role in these materials' synthesis and modification. The focus is on improving mechanical and degradation performance for medical applications (Radha & Sreekanth, 2017).
Advanced Material Development
Research into magnesium hydroxide and oxide, which can be derived from this compound, reveals their potential as flame retardants, antibacterial agents, and catalysts. This work provides insights into their properties and various practical applications (Pilarska, Klapiszewski, & Jesionowski, 2017).
Corrosion Studies
Investigations into the corrosion behavior of magnesium in chloride solutions are critical for understanding the stability and degradation of magnesium-based materials in various environments. This research is pivotal for applications ranging from structural materials to biomedical implants (Song et al., 1997).
Biodegradable Implant Research
The compound's role in the development of biodegradable implants, particularly magnesium-based ones, is significant. Studies focus on improving corrosion resistance and biointegration, vital for successful biomedical applications (Braga et al., 2020).
特性
CAS番号 |
19098-17-0 |
|---|---|
分子式 |
Cl2H4MgO2 |
分子量 |
131.235 |
IUPAC名 |
magnesium;dichloride;dihydrate |
InChI |
InChI=1S/2ClH.Mg.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 |
InChIキー |
DARFZFVWKREYJJ-UHFFFAOYSA-L |
SMILES |
O.O.[Mg+2].[Cl-].[Cl-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B579162.png)





![6-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B579174.png)


![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
